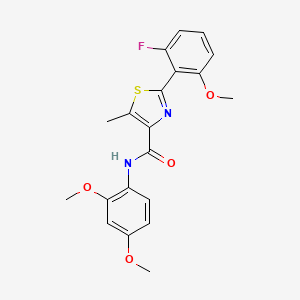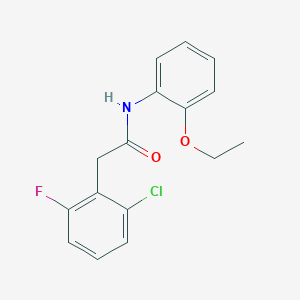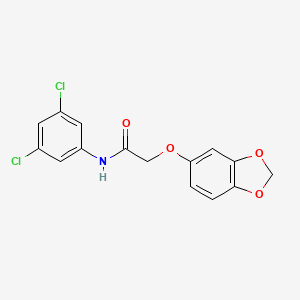
3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of two methoxy groups attached to the benzene ring and an N-(2-methylbutan-2-yl) substituent on the amide nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Uniqueness
3,4-Dimethoxy-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the N-(2-methylbutan-2-yl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-6-14(2,3)15-13(16)10-7-8-11(17-4)12(9-10)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
Clé InChI |
PZUHDGHOKMGNGX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)

![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B14959463.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14959477.png)

![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B14959501.png)



